3-Ethoxy-N-4-morpholinylbenzamide serves as a core structure for various derivatives investigated for their potential in different research areas. This report focuses on the scientific exploration of these derivatives, excluding any drug-related information. Notably, 4-amino-5-chloro-2-ethoxy-N-[[4-(3-pyridylmethyl)-2-morpholinyl]methyl]benzamide (compound 57b in the study) displayed comparable gastrokinetic activity to AS-4370, a known gastrokinetic agent. [] Importantly, this derivative lacked dopamine D2 receptor antagonistic activity, making it a promising candidate for further research. []
A series of 4-amino-5-chloro-2-ethoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides were synthesized to investigate their structure-activity relationships. [] The N-4 substituent was varied, incorporating alkyl, phenoxyalkyl, (4-fluorobenzoyl)alkyl, and heteroarylmethyl groups. [] This systematic approach allowed for the identification of key structural features contributing to desired biological activities.
While specific molecular structure analyses for 3-ethoxy-N-4-morpholinylbenzamide derivatives weren't detailed in the provided abstracts, single-crystal X-ray diffraction was employed to elucidate the structure of similar compounds. [, , , , , , , , ] This technique provides valuable insights into bond lengths, angles, and overall conformation, which are crucial for understanding structure-activity relationships.
The provided abstracts primarily focused on the synthesis and biological activity of 3-ethoxy-N-4-morpholinylbenzamide derivatives, with limited information on their physical and chemical properties. One study mentioned the importance of lipophilic properties for the activity of thiosemicarbazone compounds, which are structurally related. [] Investigating the physicochemical properties of these derivatives, such as solubility, lipophilicity, and stability, is crucial for understanding their behavior in different environments and optimizing their potential applications.
Research on 3-ethoxy-N-4-morpholinylbenzamide derivatives primarily focuses on their potential as gastrokinetic agents. [] These agents play a crucial role in regulating gastric motility, offering potential therapeutic applications for conditions like gastroparesis. [] Specifically, compound 57b, a 3-ethoxy-N-4-morpholinylbenzamide derivative, exhibited promising gastrokinetic activity comparable to the known agent AS-4370, with the added benefit of lacking dopamine D2 receptor antagonistic activity. [] This finding highlights the potential of this class of compounds for developing novel therapies with improved safety and efficacy profiles.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: